molecular formula C9H10O3 B1244559 3-Hydroxybenzyl acetate

3-Hydroxybenzyl acetate

Cat. No. B1244559
M. Wt: 166.17 g/mol
InChI Key: OUIXENXOUKVZBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxybenzyl acetate is an acetate ester resulting from the formal condensation of the carboxy group of acetic acid with the hydroxy group of 3-hydroxybenzyl alcohol. It is an acetate ester and a member of phenols.

Scientific Research Applications

Intermolecular Interactions in Crystals

3-Hydroxybenzyl acetate has been examined for its molecular and crystal structure through X-ray diffraction. In crystals, the molecules form infinite chains via hydrogen bonds between hydroxy and carbonyl groups, with interchain bonding provided by CH-π interactions, revealing insights into molecular interactions in solid states (Bukharov et al., 2001).

Role in Marine Fungi Chemistry

Research on the marine fungus Trichoderma atroviride led to the isolation of new compounds, including derivatives of 3-Hydroxybenzyl acetate. This highlights its occurrence and significance in marine biological systems and potential for novel compound discovery (Sun et al., 2009).

Photolytic Studies

Flash photolysis of p-hydroxybenzyl acetate has been used to study the generation of p-quinone methide, a short-lived species in aqueous solutions. This type of research provides valuable information on photochemical processes and reaction kinetics in aqueous environments (Chiang et al., 2002).

Flavor Ester Synthesis

The immobilized lipase from Lactobacillus plantarum has been utilized for synthesizing different short-chain fatty acid esters, including 3-Hydroxybenzyl acetate. Such applications are significant in the natural flavor industry and potentially in cosmetics (Uppada et al., 2017).

Antioxidant Properties

Bis(3-amino-1-hydroxybenzyl)diselenide, synthesized from derivatives of 3-Hydroxybenzyl acetate, has shown glutathione peroxidase-like antioxidant activities. This is crucial for understanding the antioxidant potential of these compounds in biological systems (Yadav et al., 2023).

Antibacterial Activity

Novel ester/hybrid derivatives of 3-Hydroxybenzoic acid, related to 3-Hydroxybenzyl acetate, have been synthesized and tested for their potential antibacterial activity, indicating its significance in developing new drug candidates (Satpute et al., 2018).

properties

IUPAC Name

(3-hydroxyphenyl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-7(10)12-6-8-3-2-4-9(11)5-8/h2-5,11H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIXENXOUKVZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxybenzyl acetate

CAS RN

142784-72-3
Record name m-Hydroxybenzyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142784723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Hydroxybenzyl acetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSQ4QET8K4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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